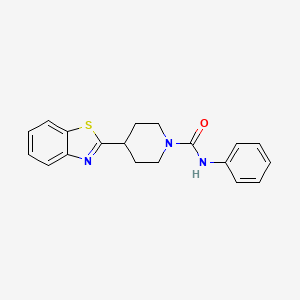

4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c23-19(20-15-6-2-1-3-7-15)22-12-10-14(11-13-22)18-21-16-8-4-5-9-17(16)24-18/h1-9,14H,10-13H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLFVGMJMZTKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidone Precursor Activation

The synthesis begins with N-protected 4-piperidone, typically using tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions. For instance, N-benzyl-4-piperidone undergoes Grignard addition with 2-bromo-1,3-benzothiazole-derived magnesium reagents under anhydrous tetrahydrofuran (THF) at 0–5°C. This step generates 4-hydroxy-4-(1,3-benzothiazol-2-yl)piperidine intermediates, which are subsequently dehydrated using silicon-based reagents (e.g., chlorotrimethylsilane) to form 4-(1,3-benzothiazol-2-yl)-3,4-dehydropiperidine.

Catalytic Hydrogenation

The dehydrated intermediate undergoes hydrogenation at 50–60°C under 3–5 bar H₂ pressure using palladium on carbon (Pd/C) or Raney nickel catalysts. This step saturates the double bond, yielding 4-(1,3-benzothiazol-2-yl)piperidine with >90% conversion efficiency. Post-hydrogenation, the N-protecting group is removed via acidic hydrolysis (e.g., HCl in dioxane) to liberate the free piperidine amine.

Carboxamide Coupling

The free amine reacts with phenyl isocyanate or phenyl chloroformate in dichloromethane (DCM) at room temperature, forming the target carboxamide. Alternatively, EDC/HOBt-mediated coupling with benzoic acid derivatives achieves similar results but requires rigorous moisture control. Yields for this step range from 70–85%, depending on the electrophilic agent used.

Suzuki-Miyaura Cross-Coupling Approach

Boronic Ester Synthesis

4-Bromopiperidine-1-carboxamide is prepared by treating N-phenylpiperidine-1-carboxamide with N-bromosuccinimide (NBS) under radical initiation. The brominated intermediate is then converted to its pinacol boronic ester using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) in dioxane at 80°C. This boronic ester serves as the key coupling partner for subsequent reactions.

Heterocycle Coupling

2-Chloro-1,3-benzothiazole reacts with the piperidine boronic ester under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) at 90°C for 12 hours. The reaction proceeds via oxidative addition and transmetalation, affording 4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide in 65–78% yield after column purification. Microwave-assisted protocols reduce reaction times to 2–3 hours with comparable yields.

Direct Carboxamide Formation via Activation Chemistry

Carboxylic Acid Activation

4-(1,3-Benzothiazol-2-yl)piperidine-1-carboxylic acid is synthesized by hydrolyzing the corresponding ethyl ester (prepared via Claisen condensation) using LiOH in THF/H₂O. The carboxylic acid is activated with EDC and DMAP in anhydrous DCM, forming an O-acylisourea intermediate reactive toward nucleophiles.

Aniline Coupling

Aniline is added dropwise to the activated ester solution at 0°C, followed by stirring at room temperature for 6–8 hours. The reaction is quenched with 1M HCl, and the product is extracted into DCM, dried over MgSO₄, and purified via flash chromatography (hexane/EtOAc). This method achieves 80–92% yields and is scalable to multi-gram quantities.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Grignard-Hydrogenation | 70–85 | 18–24 hours | High stereoselectivity | Sensitive to moisture, multiple steps |

| Suzuki Cross-Coupling | 65–78 | 12–14 hours | Modular, tolerant of functional groups | Requires expensive Pd catalysts |

| EDC-Mediated Coupling | 80–92 | 6–8 hours | Mild conditions, high efficiency | Requires pre-formed carboxylic acid |

Chemical Reactions Analysis

4-(1,3-Benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: and is recognized by several synonyms including 4-(1,3-benzothiazol-2-yl)-N-phenyltetrahydro-1(2H)-pyridinecarboxamide. Its structure features a piperidine ring substituted with a benzothiazole moiety, which contributes to its biological activity.

Biological Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole and piperidine exhibit significant anticancer properties. For instance, compounds containing the piperidinyl structure have been shown to interact with DNA and inhibit topoisomerase II, an enzyme critical for DNA replication. This interaction suggests potential as a chemotherapeutic agent against various cancers .

2. Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity. Research indicates that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways .

3. Neuroprotective Effects

Studies have also explored the neuroprotective effects of benzothiazole derivatives. These compounds may offer protection against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation . The ability to cross the blood-brain barrier enhances their therapeutic potential in treating conditions like Alzheimer's disease.

Pharmacological Relevance

1. Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of 4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide and its biological activity is crucial. SAR studies reveal that modifications to the benzothiazole or piperidine moieties can significantly affect potency and selectivity towards specific biological targets .

2. Molecular Docking Studies

In silico molecular docking studies have been conducted to predict how this compound interacts with various proteins involved in disease pathways. These studies suggest strong binding affinities to targets such as DNA gyrase and lanosterol 14α-demethylase, which are essential for microbial growth and sterol biosynthesis, respectively .

Industrial Applications

1. Pharmaceutical Development

The unique properties of this compound make it a valuable candidate in pharmaceutical research for drug development targeting cancer and infectious diseases. Its ability to act on multiple targets increases its potential as a multi-target drug, which is particularly advantageous in complex diseases like cancer .

2. Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules in medicinal chemistry. Its derivatives may be used to develop new pharmaceuticals or as lead compounds for further optimization .

Case Studies

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit enzymes and receptors involved in various biological processes . For example, they may inhibit topoisomerases, which are essential for DNA replication and transcription, or interact with G-protein coupled receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

AS601245 (1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile)

- Structural Differences: Replaces the piperidine-carboxamide group with a pyrimidine-acetonitrile scaffold and a pyridine-ethylamino side chain.

- Functional Implications : AS601245 is a c-Jun N-terminal kinase (JNK) inhibitor, suggesting that the benzothiazole-pyrimidine hybrid structure is critical for kinase targeting. The absence of a piperidine ring in AS601245 may reduce steric hindrance, favoring binding to JNK’s active site .

Ethyl 7-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1,8-naphthyridine-3-carboxylate (Example from )

- Structural Differences : Uses a piperazine ring (instead of piperidine) and incorporates a naphthyridine core with a trifluoromethylbenzyl group.

- Functional Implications: The piperazine ring’s additional nitrogen may improve solubility, while the naphthyridine core could enhance DNA intercalation or topoisomerase inhibition.

Patent Compound Example 1 ()

- Structural Differences: Features a tetrahydroquinoline-thiazole-carboxylic acid scaffold with a benzothiazol-2-ylamino group.

- Functional Implications: The carboxylic acid group increases polarity, likely reducing cell permeability but improving solubility. The tetrahydroquinoline moiety may confer affinity for G-protein-coupled receptors (GPCRs) or ion channels .

Substituent Effects on Pharmacokinetics and Bioactivity

- Fluorinated Groups: Compounds like 832674-14-3 (N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide, ) use tetrafluoropropoxy groups to enhance metabolic stability and logP.

- Piperidine vs. Piperazine : Piperidine’s six-membered ring with one nitrogen atom may confer greater conformational rigidity compared to piperazine’s two nitrogen atoms, influencing binding kinetics to targets like kinases or proteases .

Pharmacological Activity Hypotheses

While direct activity data for 4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide are unavailable, structural analogs suggest plausible mechanisms:

Physicochemical Properties (Inferred)

*logP values estimated via fragment-based methods.

Biological Activity

4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide is a compound within the benzothiazole derivative class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3OS |

| Molecular Weight | 345.43 g/mol |

| CAS Number | 478256-78-9 |

This compound features a benzothiazole moiety linked to a phenylpiperidine structure, which is crucial for its biological activity.

Benzothiazole derivatives typically interact with various biological targets, influencing cellular processes. The proposed mechanisms of action for this compound include:

- Antimicrobial Activity : Studies suggest that this compound exhibits anti-tubercular properties by interfering with bacterial growth pathways.

- Anticancer Activity : Preliminary research indicates that it may induce cytotoxic effects in cancer cells. Molecular docking studies have shown that it can bind to DNA and inhibit topoisomerase II, a target in cancer therapy .

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound. Here are some key findings:

Anticancer Studies

In a study focused on benzothiazole derivatives, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 7.9 µM to 92 µM across different types of cancer cells .

Antimicrobial Studies

The compound has also been evaluated for its antimicrobial properties. It was found to inhibit the growth of certain bacteria effectively, suggesting potential applications in treating infections caused by resistant strains .

Case Studies

Several case studies illustrate the potential of this compound:

-

Cancer Cell Line Study :

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Results : The compound exhibited significant growth inhibition with an IC50 value of approximately 50 µM after 48 hours of treatment.

- Antimicrobial Efficacy :

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for coupling steps .

- Catalysis : Use DMAP or pyridine to accelerate amide bond formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.